![molecular formula C13H22O B14632366 [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol CAS No. 53889-46-6](/img/structure/B14632366.png)
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylpentene group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by the introduction of the methylpentene and methanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydrogen atoms on the cyclohexene ring or the methylpentene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.
Industry
In industry, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde]: This compound has a similar structure but includes an oxirane ring instead of a cyclohexene ring.
[1,4-(4-Methylpent-3-en-1-yl)furan-2(5H)-one]:
[3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA]: This compound is involved in metabolic pathways and has a similar side chain structure.
Uniqueness
The uniqueness of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol lies in its specific combination of functional groups and ring structures
Eigenschaften
CAS-Nummer |
53889-46-6 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,9,13-14H,3-4,6-8,10H2,1-2H3 |
InChI-Schlüssel |
GZHJRNPLNUTCSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CC(CCC1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


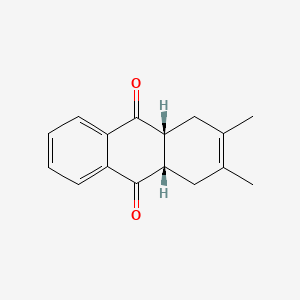
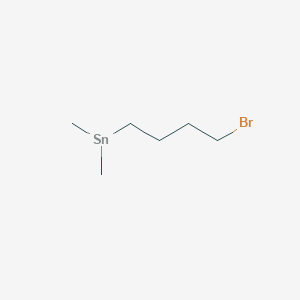
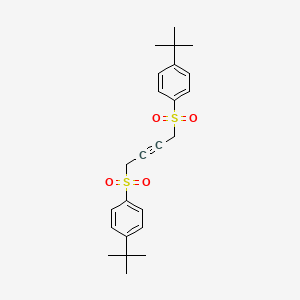
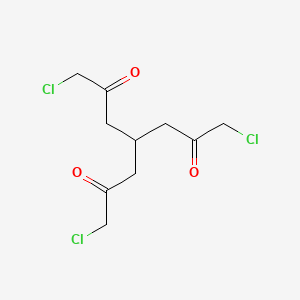
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

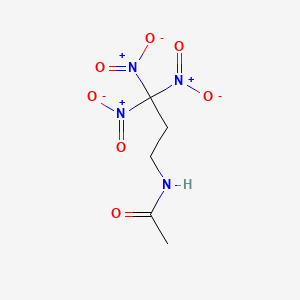
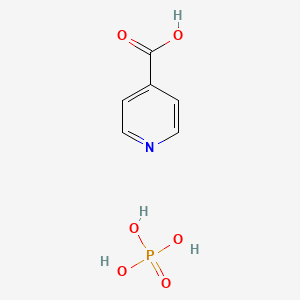
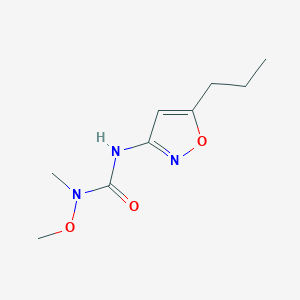
![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
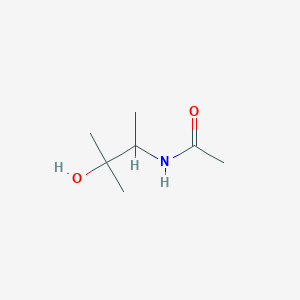
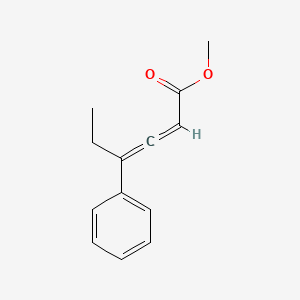
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
